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Compound of Interest

Compound Name: Azido-PEG2-propargyl!

Cat. No.: B15540775

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-propargyl is a heterobifunctional linker widely utilized in chemical biology and
drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACS)
and for bioconjugation applications.[1][2] Its structure incorporates a terminal azide group, a
diethylene glycol (PEG2) spacer, and a terminal propargyl group. This arrangement allows for
sequential or orthogonal "click" chemistry reactions, providing a versatile platform for linking
molecules of interest. This guide provides a comprehensive overview of the spectroscopic
techniques used to characterize Azido-PEG2-propargyl, along with detailed experimental
protocols and workflow visualizations.

Molecular Structure and Properties
Chemical Formula: C7H11N302

Molecular Weight: 169.18 g/mol

Structure:

The azide (-Ns) and propargyl (-C=CH) functional groups are key to its utility, enabling copper-
catalyzed azide-alkyne cycloaddition (CUAAC) and strain-promoted azide-alkyne cycloaddition
(SPAAC) reactions.[1] The PEG2 spacer enhances solubility and provides appropriate spatial
separation between conjugated moieties.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15540775?utm_src=pdf-interest
https://www.benchchem.com/product/b15540775?utm_src=pdf-body
https://www.medchemexpress.com/azido-peg2-propargyl.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.benchchem.com/product/b15540775?utm_src=pdf-body
https://www.medchemexpress.com/azido-peg2-propargyl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

A thorough spectroscopic analysis is crucial to confirm the identity and purity of Azido-PEG2-
propargyl. The following tables summarize the expected quantitative data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of Azido-PEG2-
propargyl by providing information about the chemical environment of each proton and carbon
atom.

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.68 t 2H -O-CHz2-CH2-N3
~3.65 m 4H -O-CH2-CH2-O-
~3.38 t 2H -CH2-CH2-Ns
~4.20 d 2H -O-CH2-C=CH
~2.45 t 1H -C=CH

Table 2: 13C NMR Spectroscopic Data (Solvent: CDClI3)
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Chemical Shift (8) ppm Assighment
~79.5 C=CH

~75.0 C=CH

~70.5 -O-CH2-CH2-0O-
~70.0 -O-CH2-CH2-0O-
~69.0 -O-CH2-C=CH
~58.5 -CH2-CH2-N3
~50.6 CH2-N3

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

experimental conditions. A signal for the carbon adjacent to the azide group in a similar PEG

compound has been reported at 50.64 ppm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in Azido-PEG2-

propargyl based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data

Wavenumber ) ] ] .
( , Intensity Functional Group Vibrational Mode
cm-
~3300 Strong, Sharp =C-H Stretching
~2920 Medium C-H Stretching (Aliphatic)
~2870 Medium C-H Stretching (Aliphatic)
~2100 Strong, Sharp -Ns Asymmetric Stretching
~1100 Strong, Broad C-0-C Stretching

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight of Azido-PEG2-propargyl
and to confirm its elemental composition.

Table 4: Mass Spectrometry Data

lon m/z (calculated) m/z (observed)
[M+H]* 170.09 ~170.1
[M+Na]* 192.07 ~192.1

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Azido-PEG2-
propargyl.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of Azido-PEG2-propargyl in approximately 0.5-0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Instrument Parameters (33C NMR):
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e Spectrometer: 100 MHz or higher

o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
e Number of Scans: 1024 or more, depending on sample concentration
o Relaxation Delay: 2-5 seconds

e Spectral Width: -10 to 160 ppm

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small drop of neat Azido-PEG2-propargyl liquid directly onto the center of the ATR
crystal.

e Acquire the background spectrum of the clean, empty ATR crystal before analyzing the
sample.

Instrument Parameters:
e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm™1

¢ Number of Scans: 16-32

Mass Spectrometry (Electrospray lonization - ESI)

Sample Preparation:

e Prepare a stock solution of Azido-PEG2-propargyl in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.
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 Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase (e.g.,
50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrument Parameters (Positive lon Mode):

lonization Mode: Electrospray lonization (ESI+)

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

Experimental Workflows and Signaling Pathways

Azido-PEG2-propargyl is a key component in the synthesis of PROTACSs, which function by
inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome
system. The following diagrams illustrate the logical workflow for synthesizing a PROTAC using
this linker and the subsequent biological pathway.

PROTAC Synthesis

ity - E3 Ligase Ligand
G2 CEREC 2RI l (with reactive group)

CuAAC Click Chemistry

Protein of Interest (POI) Ligand — . A -
ihlalyelhandie) g POl Ligand-Linker Conjugate
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Click to download full resolution via product page

Caption: PROTAC Synthesis Workflow using Azido-PEG2-propargyl.
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Caption: PROTAC-mediated Protein Degradation Pathway.

This guide provides the foundational spectroscopic data and experimental considerations for
researchers working with Azido-PEG2-propargyl. Accurate characterization of this versatile
linker is the first step towards its successful implementation in the development of novel

therapeutics and chemical biology tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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